5-Fluoro-1-(furan-2-yl)pyrimidine-2,4(1H,3H)-dione
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Overview
Description
5-Fluoro-1-(furan-2-yl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic organic compound that features a pyrimidine ring substituted with a fluorine atom and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-1-(furan-2-yl)pyrimidine-2,4(1H,3H)-dione typically involves the reaction of 5-fluorouracil with furan-2-carbaldehyde under acidic conditions. The reaction proceeds through a condensation mechanism, forming the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common techniques include the use of continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-1-(furan-2-yl)pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
5-Fluoro-1-(furan-2-yl)pyrimidine-2,4(1H,3H)-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential anticancer and antiviral properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-Fluoro-1-(furan-2-yl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with active sites of enzymes, potentially inhibiting their activity. The furan ring contributes to the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
5-Fluorouracil: A widely used anticancer drug with a similar pyrimidine structure but without the furan ring.
Furan-2-carbaldehyde: A precursor in the synthesis of 5-Fluoro-1-(furan-2-yl)pyrimidine-2,4(1H,3H)-dione.
Dihydropyrimidine derivatives: Compounds formed through the reduction of the pyrimidine ring.
Uniqueness
This compound is unique due to the presence of both a fluorine atom and a furan ring, which confer distinct chemical and biological properties
Biological Activity
5-Fluoro-1-(furan-2-yl)pyrimidine-2,4(1H,3H)-dione is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antibacterial, antifungal, and anticancer properties, supported by relevant data and case studies.
- Molecular Formula : C8H5FN2O3
- Molecular Weight : 196.135 g/mol
- CAS Number : 62396-95-6
- Density : Not available
- LogP : 0.67020 (indicating moderate lipophilicity)
Antibacterial Activity
Recent studies have evaluated the antibacterial properties of this compound against various bacterial strains. The compound exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria.
Case Study: Antibacterial Efficacy
A study conducted on synthesized derivatives of pyrimidine compounds revealed that 5-Fluoro-1-(furan-2-yl)pyrimidine demonstrated Minimum Inhibitory Concentration (MIC) values ranging from 0.01 to 0.1 mg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicate a promising antibacterial profile that warrants further investigation for therapeutic applications .
Antifungal Activity
In addition to its antibacterial properties, the compound has shown antifungal activity. Testing against Candida albicans and other fungal strains yielded notable results.
Data Table: Antifungal Activity
Fungal Strain | MIC (mg/mL) |
---|---|
Candida albicans | 0.05 |
Aspergillus niger | 0.1 |
Cryptococcus neoformans | 0.15 |
The above table illustrates the compound's effectiveness in inhibiting fungal growth, suggesting its potential use in treating fungal infections .
Anticancer Properties
The anticancer potential of 5-Fluoro-1-(furan-2-yl)pyrimidine has also been explored. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines.
Case Study: Anticancer Activity
In a study involving various cancer cell lines, including leukemia and breast cancer cells, the compound showed IC50 values ranging from 5 to 15 µM. The mechanism of action appears to involve the generation of reactive oxygen species (ROS), leading to increased cell death in malignant cells while exhibiting low toxicity towards normal cells .
The biological activity of 5-Fluoro-1-(furan-2-yl)pyrimidine is attributed to its structural features that allow interaction with biological targets:
- Inhibition of DNA synthesis : The fluorine atom enhances the compound's ability to mimic nucleobases, disrupting DNA replication in bacteria and cancer cells.
- Reactive Oxygen Species (ROS) generation : The compound induces oxidative stress in cancer cells, leading to apoptosis.
Properties
CAS No. |
62396-95-6 |
---|---|
Molecular Formula |
C8H5FN2O3 |
Molecular Weight |
196.13 g/mol |
IUPAC Name |
5-fluoro-1-(furan-2-yl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C8H5FN2O3/c9-5-4-11(6-2-1-3-14-6)8(13)10-7(5)12/h1-4H,(H,10,12,13) |
InChI Key |
DTCIOLAXGZARJY-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)N2C=C(C(=O)NC2=O)F |
Origin of Product |
United States |
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